Allyl octanoate

Description

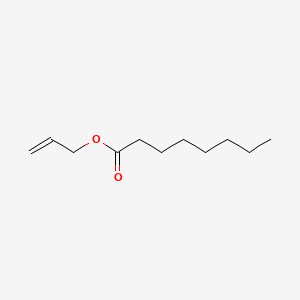

Structure

3D Structure

Propriétés

IUPAC Name |

prop-2-enyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-3-5-6-7-8-9-11(12)13-10-4-2/h4H,2-3,5-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGMUSDNQDCNAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063370 | |

| Record name | Allyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow oily liquid with a fruity odour and winey undertone | |

| Record name | Allyl octanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/323/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

87.00 to 88.00 °C. @ 5.50 mm Hg | |

| Record name | 2-Propenyl octanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040593 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in glycerol & water, slightly soluble in propylene glycol, and soluble in ethanol and fixed oils | |

| Record name | Allyl octanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/323/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.872-0.880 | |

| Record name | Allyl octanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/323/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4230-97-1 | |

| Record name | Allyl octanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4230-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl octanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004230971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl octanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanoic acid, 2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl octanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL OCTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17ZH17CKME | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Propenyl octanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040593 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Prop-2-enyl Octanoate: A Comprehensive Technical Overview of its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prop-2-enyl octanoate (B1194180), also known as allyl octanoate, is an ester with the molecular formula C₁₁H₂₀O₂.[1] It is recognized for its characteristic fruity, pineapple-like aroma and is utilized as a flavoring and fragrance agent.[2][3] Beyond its sensory attributes, a thorough understanding of its physical properties is crucial for its application in research, particularly in drug development and formulation, where it may serve as a non-polar component or be studied for its potential biological activities. This technical guide provides a detailed summary of the known physical properties of prop-2-enyl octanoate, outlines standard experimental protocols for their determination, and presents a logical workflow for the physical characterization of liquid esters.

Core Physical Properties

The physical characteristics of prop-2-enyl octanoate have been determined through various experimental and computational methods. A summary of these properties is presented in the table below for easy reference and comparison.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₀O₂ | [1][2] |

| Molecular Weight | 184.27 g/mol | [1][4] |

| Appearance | Colorless to pale yellow oily liquid | [1][5] |

| Odor | Fruity, pineapple, aldehydic, potent | [1][3] |

| Boiling Point | 87.0 - 88.0 °C @ 5.50 mmHg222 °C (estimated at atmospheric pressure) | [1][2][4][5][6] |

| Melting Point | -58.7 °C (estimate) | [2][5] |

| Density | 0.872 - 0.884 g/mL at 20 °C0.872 - 0.880 g/mL at 25 °C0.881 g/mL at 25°C | [1][3][5][6] |

| Refractive Index | 1.432 - 1.434 @ 20 °C (n20/D) | [1][5][6] |

| Solubility | Insoluble in water and glycerol.Slightly soluble in propylene (B89431) glycol.Soluble in alcohol, ether, and fixed oils. | [1][2][4][6] |

| Vapor Pressure | 0.054 mmHg @ 25 °C (estimated) | [6] |

| Flash Point | 78.89 °C (174.00 °F) - Tag Closed Cup95 °C | [2][6] |

| LogP (o/w) | 4.147 (estimated) | [6] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid esters like prop-2-enyl octanoate.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For prop-2-enyl octanoate, the boiling point is reported at a reduced pressure, which is a common practice for high-boiling point liquids to prevent decomposition.

Methodology:

A standard method for determining the boiling point of a small quantity of a liquid involves using a Thiele tube or a similar apparatus.[7]

-

Sample Preparation: A small amount of the liquid is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a heating bath (e.g., a Thiele tube filled with mineral oil) to ensure uniform heating.[8]

-

Heating: The apparatus is heated gently. As the temperature rises, the air trapped in the capillary tube expands and escapes as a slow stream of bubbles.

-

Observation: The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. The heat source is then removed.

-

Boiling Point Determination: As the apparatus cools, the stream of bubbles will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at that atmospheric pressure. For determination at reduced pressure, the entire apparatus is connected to a vacuum system, and the pressure is recorded.

Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is commonly measured using a pycnometer or a hydrometer.

Methodology (Pycnometer Method):

-

Pycnometer Calibration: A clean, dry pycnometer of a known volume is weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again. The exact volume of the pycnometer is calculated.

-

Sample Measurement: The pycnometer is emptied, dried, and then filled with prop-2-enyl octanoate at the same temperature.

-

Calculation: The pycnometer containing the sample is weighed. The mass of the prop-2-enyl octanoate is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and is often used to identify and assess the purity of a substance.

Methodology (Abbe Refractometer):

-

Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of prop-2-enyl octanoate are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should be recorded as the refractive index is temperature-dependent.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology (Qualitative):

-

Solvent Selection: A range of solvents with varying polarities are chosen (e.g., water, ethanol, propylene glycol, glycerol, and fixed oils).

-

Procedure: A small, measured amount of prop-2-enyl octanoate (e.g., 0.1 mL) is added to a test tube containing a measured amount of the solvent (e.g., 1 mL).

-

Observation: The mixture is agitated vigorously. The solubility is observed and recorded as soluble (forms a homogeneous solution), slightly soluble (partially dissolves or forms a cloudy mixture), or insoluble (forms distinct layers).

Determination of Flash Point

The flash point of a volatile material is the lowest temperature at which its vapors will ignite when given an ignition source.

Methodology (Tag Closed-Cup Method):

This method is suitable for liquids with a flash point below 93°C.

-

Apparatus: A Tag Closed-Cup tester is used, which consists of a cup to hold the sample, a lid with an ignition source, and a temperature-measuring device.

-

Procedure: The sample cup is filled with prop-2-enyl octanoate to the specified level. The lid is closed, and the sample is heated at a slow, constant rate.

-

Ignition Test: At specified temperature intervals, a small flame is introduced into the vapor space above the liquid.

-

Flash Point Determination: The flash point is the lowest temperature at which the application of the test flame causes the vapor of the sample to ignite with a brief flash.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid ester like prop-2-enyl octanoate.

Caption: Workflow for the physical and chemical characterization of prop-2-enyl octanoate.

Conclusion

This technical guide has provided a comprehensive overview of the physical properties of prop-2-enyl octanoate, supported by quantitative data and detailed experimental protocols. The presented information is essential for researchers and professionals in drug development and related scientific fields, enabling a better understanding and utilization of this compound in various applications. The logical workflow diagram further serves as a practical guide for the systematic characterization of similar liquid esters.

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. byjus.com [byjus.com]

- 3. Simple and flexible method for measuring the liquid refractive index with an electrically tunable lens [opg.optica.org]

- 4. delltech.com [delltech.com]

- 5. ucc.ie [ucc.ie]

- 6. pubs.aip.org [pubs.aip.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to Allyl Octanoate (CAS Number: 4230-97-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl octanoate (B1194180), also known as allyl caprylate, is an organic ester with the chemical formula C₁₁H₂₀O₂. It is a colorless to pale yellow liquid characterized by a strong, fruity, pineapple-like aroma.[1][2] Primarily utilized as a flavoring and fragrance agent in the food, beverage, and cosmetic industries, its chemical properties and metabolic fate also make it a subject of interest for toxicological and metabolic research.[2][3] This technical guide provides a comprehensive overview of allyl octanoate, including its chemical and physical properties, synthesis, analytical methods, safety and toxicology, and a discussion of its potential biological relevance.

Chemical and Physical Properties

This compound is characterized by the presence of both an ester functional group and a terminal double bond in its allyl moiety, which dictate its chemical reactivity. The octanoate chain contributes to its lipophilicity.

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

| CAS Number | 4230-97-1[2] |

| IUPAC Name | prop-2-enyl octanoate[2] |

| Molecular Formula | C₁₁H₂₀O₂[2] |

| Molecular Weight | 184.28 g/mol [2] |

| InChI Key | PZGMUSDNQDCNAG-UHFFFAOYSA-N[2] |

| SMILES | CCCCCCCC(=O)OCC=C[2] |

| Synonyms | Allyl caprylate, 2-Propenyl octanoate, Octanoic acid, allyl ester[2] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow oily liquid | [2] |

| Odor | Fruity, pineapple, sweet, waxy | [4] |

| Boiling Point | 87-88 °C @ 6 mm Hg | [2] |

| Melting Point | -58.7 °C (estimate) | |

| Flash Point | 203 °F (95 °C) | |

| Density | 0.881 g/mL at 25 °C | |

| Refractive Index | 1.432 at 20 °C | [2] |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and oils. | [2][4] |

| Vapor Pressure | 0.0539 mmHg at 25°C |

Synthesis

This compound is commercially synthesized via the Fischer esterification of octanoic acid with allyl alcohol in the presence of an acid catalyst.[3][5][6]

Experimental Protocol: Fischer Esterification

This protocol describes a general laboratory procedure for the synthesis of this compound.

Materials:

-

Octanoic acid

-

Allyl alcohol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst

-

A suitable solvent for azeotropic removal of water (e.g., toluene (B28343) or hexane)

-

Sodium bicarbonate (NaHCO₃) solution (5% aqueous)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, Dean-Stark trap (optional), separatory funnel, rotary evaporator, and distillation apparatus.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using an azeotropic solvent), combine octanoic acid (1.0 equivalent), allyl alcohol (1.5-2.0 equivalents), and a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 1-2 mol%).

-

Add a solvent such as toluene to facilitate the azeotropic removal of water, which drives the equilibrium towards the product.

-

Heat the reaction mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Synthesis Workflow Diagram

Analytical Methods

The purity and identity of this compound can be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of volatile compounds like this compound.

Experimental Protocol (General):

-

Sample Preparation: Dilute the this compound sample in a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate. For analysis in complex matrices like food, a liquid-liquid or solid-phase extraction may be necessary.[7]

-

GC Conditions:

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically used.

-

Injector: Split/splitless injector, with an injection volume of 1 µL.

-

Oven Program: A temperature gradient program is employed to ensure good separation. For example, start at 60°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-300.

-

Table 3: GC-MS Data

| Parameter | Description |

| Key Fragments (m/z) | The mass spectrum of this compound will show characteristic fragments resulting from the cleavage of the ester bond and rearrangements. The molecular ion peak at m/z 184 may be weak or absent. Common fragments include those corresponding to the allyl group (m/z 41) and fragments from the octanoyl chain. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound.

Table 4: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.9 | m | 1H | -CH=CH₂ |

| ~5.3-5.2 | m | 2H | -CH=CH₂ |

| ~4.6 | d | 2H | -O-CH₂-CH= |

| ~2.3 | t | 2H | -C(=O)-CH₂- |

| ~1.6 | m | 2H | -C(=O)-CH₂-CH₂- |

| ~1.3 | m | 8H | -(CH₂)₄- |

| ~0.9 | t | 3H | -CH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound.

Table 5: FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch (alkene) |

| ~2950-2850 | Strong | C-H stretch (alkane) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1645 | Medium | C=C stretch (alkene) |

| ~1160 | Strong | C-O stretch (ester) |

Safety and Toxicology

This compound is classified as harmful if swallowed and may cause skin and eye irritation.[2] Appropriate personal protective equipment, including gloves and safety glasses, should be used when handling this chemical.[3]

The toxicity of allyl esters is primarily attributed to their in vivo hydrolysis to allyl alcohol and the corresponding carboxylic acid.[1][8] Allyl alcohol is then metabolized by alcohol dehydrogenase to acrolein, a highly reactive and cytotoxic aldehyde.[9] Acrolein can deplete cellular glutathione (B108866) and bind to essential macromolecules, leading to cellular damage, particularly in the liver.[1]

Table 6: GHS Hazard Classifications for this compound

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Biological Relevance and Metabolism

Metabolism

Upon ingestion, this compound is expected to be rapidly hydrolyzed by carboxylesterases in the gastrointestinal tract, blood, and liver into its constituent molecules: allyl alcohol and octanoic acid.[8]

-

Allyl Alcohol Metabolism: As mentioned, allyl alcohol is metabolized to the toxicant acrolein.

-

Octanoic Acid Metabolism: Octanoic acid is a medium-chain fatty acid that is primarily metabolized in the liver via β-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for energy production or be used in other biosynthetic pathways.[10][11]

Biological Activity

There is a lack of specific studies on the biological activities of this compound itself. However, the biological effects of its metabolic products and related allyl compounds are well-documented.

-

Allyl Compounds: Many naturally occurring allyl compounds, such as those found in garlic (e.g., diallyl sulfide, diallyl disulfide), have been investigated for their potential health benefits, including antimicrobial and anticancer properties.[12][13][14][15][16][17][18] These effects are often attributed to their ability to modulate various signaling pathways, induce apoptosis, and generate reactive oxygen species in cancer cells.

-

Octanoate: Octanoic acid has been studied in the context of metabolic disorders and as a component of ketogenic diets.

Given that this compound is a fragrance and flavor ingredient, its primary interaction with biological systems is through oral ingestion or dermal contact. The rapid hydrolysis to allyl alcohol and octanoic acid suggests that the systemic biological effects would likely be a composite of the effects of these two metabolites.

Metabolic Pathway Diagram

Applications

The primary applications of this compound are in the flavor and fragrance industries.[3]

-

Flavoring Agent: It is used to impart fruity and pineapple-like flavors to a variety of food products, including beverages, chewing gum, and baked goods.[3]

-

Fragrance Ingredient: Its pleasant aroma makes it a common component in perfumes, cosmetics, and personal care products.[3]

-

Chemical Intermediate: It can also serve as a starting material for the synthesis of other specialty chemicals.[3]

Conclusion

This compound (CAS 4230-97-1) is a well-characterized ester with significant applications in the flavor and fragrance industries. Its synthesis is straightforward via Fischer esterification, and it can be readily identified and quantified using standard analytical techniques. From a toxicological perspective, its potential for harm is primarily linked to its hydrolysis product, allyl alcohol, and its subsequent metabolite, acrolein. While there is a lack of research on the specific biological activities of the intact ester, its metabolic fate suggests that its in vivo effects are likely attributable to its constituent alcohol and fatty acid. For professionals in drug development, while this compound itself is not a therapeutic agent, understanding the metabolism and toxicity of such esters is crucial for evaluating the safety of ester-based prodrugs and excipients. Further research could explore the controlled release of bioactive carboxylic acids or alcohols from similar ester structures.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. This compound | C11H20O2 | CID 20219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound – Premium Aroma Chemical For Fruity Flavors & Fragrance Applications [chemicalbull.com]

- 4. scent.vn [scent.vn]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. QUANTITATION OF ALLYL ESTERS, LINALOOL, CITRAL, AND LINALYL ACETATE IN YOGURT AND SOFT DRINKS BY MEANS OF GC-MS [agris.fao.org]

- 10. Metabolism of octanoate and its effect on glucose and palmitate utilization by isolated fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The action of zymosan on octanoate transport and metabolism in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sensitivity of allyl isothiocyanate to induce apoptosis via ER stress and the mitochondrial pathway upon ROS production in colorectal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Allyl Isothiocyanate Induces Cell Toxicity by Multiple Pathways in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of allyl isothiocyanate on the viability and apoptosis of the human cervical cancer HeLa cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Potential effects of allyl isothiocyanate on inhibiting cellular proliferation and inducing apoptotic pathway in human cisplatin-resistant oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review [mdpi.com]

Spectral Analysis of Allyl Octanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Allyl Octanoate (prop-2-enyl octanoate), a fatty acid ester. The information presented herein is intended to support research and development activities by providing detailed spectral characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information about the number of different types of protons and their chemical environments. The data presented here was obtained in deuterated chloroform (B151607) (CDCl₃).

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| 5.90 | Multiplet | 1H | -CH=CH₂ |

| 5.33 | Multiplet | 1H | -CH=CH ₂ (trans) |

| 5.22 | Multiplet | 1H | -CH=CH ₂ (cis) |

| 4.57 | Doublet | 2H | -O-CH ₂-CH= |

| 2.32 | Triplet | 2H | -C(=O)-CH ₂- |

| 1.63 | Multiplet | 2H | -C(=O)-CH₂-CH ₂- |

| 1.47 - 1.11 | Multiplet | 8H | -(CH ₂)₄-CH₃ |

| 0.88 | Triplet | 3H | -CH₂-CH ₃ |

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule. Due to the limited availability of experimentally verified public data, the following chemical shifts are typical values for the functional groups present and should be considered as estimations.

| Chemical Shift (δ) [ppm] | Assignment |

| ~173 | C =O (Ester) |

| ~132 | -C H=CH₂ |

| ~118 | -CH=C H₂ |

| ~65 | -O-C H₂- |

| ~34 | -C(=O)-C H₂- |

| ~31 | -(C H₂)₅-CH₃ |

| ~29 | -(C H₂)₅-CH₃ |

| ~25 | -(C H₂)₅-CH₃ |

| ~22 | -(C H₂)₅-CH₃ |

| ~14 | -C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The following table summarizes the expected characteristic absorption bands for this compound.

| Frequency (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3080 | Medium | =C-H Stretch | Alkene |

| 2955 - 2850 | Strong | C-H Stretch | Alkane |

| ~1740 | Strong | C=O Stretch | Ester |

| ~1645 | Medium | C=C Stretch | Alkene |

| ~1160 | Strong | C-O Stretch | Ester |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for the analysis of volatile compounds like esters.[1]

| m/z | Relative Intensity (%) | Possible Fragment |

| 41 | 94.48 | [C₃H₅]⁺ (Allyl cation) |

| 43 | 42.65 | [C₃H₇]⁺ or [CH₃CO]⁺ |

| 55 | 46.84 | [C₄H₇]⁺ |

| 57 | 99.99 | [C₄H₉]⁺ |

| 127 | 50.87 | [M - C₃H₅O]⁺ |

| 184 | Low | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of pure this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Cap the NMR tube securely.

Data Acquisition:

-

Instrument: A 300 MHz (or higher) NMR spectrometer.

-

¹H NMR:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

Spectral width: -10 to 220 ppm

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Perform baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and 0.0 ppm for ¹³C NMR.

-

Integrate the signals in the ¹H NMR spectrum.

IR Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a single drop of pure this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, creating a thin liquid film of the sample between the plates.

-

Ensure there are no air bubbles trapped between the plates.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Method: Transmission.

-

Procedure:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the prepared salt plate "sandwich" into the sample holder in the spectrometer's beam path.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

Mass Spectrometry

Sample Introduction and Ionization:

-

Inject a small volume (e.g., 1 µL) of a dilute solution of this compound in a volatile solvent (e.g., dichloromethane) into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

The GC will separate the this compound from the solvent and any impurities.

-

As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

The molecules are bombarded with a high-energy electron beam (typically 70 eV) causing ionization and fragmentation (Electron Ionization - EI).

Mass Analysis and Detection:

-

Instrument: A Gas Chromatograph-Mass Spectrometer (GC-MS) system.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 35 - 300.

-

The positively charged ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio.

-

A detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

References

Solubility of Allyl octanoate in different solvents

An In-depth Technical Guide to the Solubility of Allyl Octanoate (B1194180)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl octanoate (also known as allyl caprylate) is a fatty acid ester recognized for its potent fruity aroma, reminiscent of pineapple and apricot.[1][2] This colorless to pale yellow oily liquid is a key ingredient in the flavor and fragrance industries and serves as a chemical intermediate in various organic syntheses.[1][3] A thorough understanding of its solubility in different solvents is critical for its application in formulations, reaction chemistry, and product development. This guide provides a comprehensive overview of the solubility of this compound, details experimental protocols for its determination, and presents a logical workflow for solvent selection.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₀O₂ | [3][4] |

| Molecular Weight | 184.28 g/mol | [5][6] |

| Appearance | Colorless to pale yellow oily liquid | [2][3][5] |

| Odor | Fruity, pineapple-like | [1][7][8] |

| Density | 0.872 - 0.884 g/mL at 20-25°C | [2][3][7] |

| Boiling Point | 222 °C at 760 mmHg; 87-88 °C at 5.5-6 mmHg | [2][3] |

| Flash Point | 78.89 °C - 95 °C | [1][5][7] |

| logP (o/w) | 3.8 - 4.28 | [7][9] |

Solubility of this compound

This compound exhibits a wide range of solubility depending on the polarity of the solvent. As a relatively non-polar ester, it is generally soluble in organic solvents and insoluble in water.

Qualitative Solubility

A summary of the qualitative solubility of this compound in various common solvents is provided in the table below.

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | [1][3][6][7][8][10] |

| Glycerol | Insoluble | [2][3][6][10] |

| Propylene Glycol | Slightly Soluble | [2][3][6][10] |

| Ethanol | Soluble | [1][3][6][7][8][10] |

| Ether | Soluble | [1] |

| Fixed Oils | Soluble | [3][6][10] |

| Organic Solvents | Soluble | [5] |

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in different solvents.

| Solvent | Temperature (°C) | Solubility | Reference(s) |

| Water | 20 | 0.017 g/L (17 mg/L) | [9] |

| Water | 25 | 14.54 mg/L (Estimated) | [7] |

| Ethanol | 25 | 2981.83 g/L | [10] |

| Methanol | 25 | 3088.2 g/L | [10] |

| Isopropanol | 25 | 2274.82 g/L | [10] |

Experimental Protocol for Solubility Determination

The determination of the thermodynamic solubility of a compound like this compound is crucial for accurate formulation and process development. The "shake-flask" method is a widely recognized and reliable technique for measuring equilibrium solubility and is considered the gold standard.[3][10] The principles of this method are outlined in OECD Test Guideline 105 for water solubility and can be adapted for organic solvents.[5][9]

Principle of the Shake-Flask Method

This method involves saturating a solvent with a solute by agitation in a flask at a constant temperature. An excess of the solute is added to the solvent, and the mixture is agitated until equilibrium is reached. After equilibration, the undissolved solute is separated, and the concentration of the dissolved solute in the saturated solution is determined by a suitable analytical method.

Materials and Equipment

-

Analyte: High-purity this compound (>98%)

-

Solvents: High-purity solvents (e.g., HPLC grade)

-

Glassware: Erlenmeyer flasks with stoppers or screw caps, volumetric flasks, pipettes

-

Temperature Control: Constant temperature water bath or incubator capable of maintaining ± 0.5°C

-

Agitation: Orbital shaker or magnetic stirrer

-

Separation: Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical Instrument: Gas chromatograph (GC) with a Flame Ionization Detector (FID), UV-Vis spectrophotometer, or other suitable analytical instrument for quantification.

Detailed Methodology

-

Preparation of the Test System:

-

Add an excess amount of this compound to a flask containing a known volume of the chosen solvent. The excess is crucial to ensure that a saturated solution is formed.

-

Seal the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a constant temperature water bath or incubator set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test can determine the time required to reach a plateau in concentration. Typically, 24 to 48 hours is sufficient.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the undissolved this compound to settle.

-

To ensure complete separation of the undissolved solute, the saturated solution should be centrifuged or filtered. Filtration should be performed using a filter material that does not interact with or absorb the solute.

-

-

Quantification:

-

Carefully take an aliquot of the clear, saturated supernatant.

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Analyze the saturated solution and the calibration standards using a suitable analytical method, such as gas chromatography (GC-FID).

-

The concentration of this compound in the saturated solution is determined by comparing its analytical response to the calibration curve. This concentration represents the solubility of this compound in that solvent at the specified temperature.

-

-

Replicates:

-

The experiment should be performed in replicate (at least triplicate) to ensure the reliability and reproducibility of the results.

-

Visualization of Solvent Selection Workflow

The selection of an appropriate solvent for this compound depends on the intended application. The following diagram illustrates a logical workflow for this process.

Caption: Logical workflow for selecting a suitable solvent for this compound.

Conclusion

This technical guide provides essential data and methodologies for professionals working with this compound. The presented solubility data, organized for clarity, demonstrates its high solubility in common organic solvents and very low solubility in water. The detailed shake-flask experimental protocol offers a robust method for determining solubility in various media. The logical workflow for solvent selection serves as a practical tool for formulation and process development, ensuring that the chosen solvent meets the specific requirements of the intended application.

References

- 1. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. Determination of Esters | Pharmaguideline [pharmaguideline.com]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 9. laboratuar.com [laboratuar.com]

- 10. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Synthesis of Allyl Octanoate from Allyl Alcohol and Octanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes to allyl octanoate (B1194180), a valuable ester with applications in the flavor, fragrance, and pharmaceutical industries. The synthesis of this compound is chiefly accomplished through two principal methods: acid-catalyzed Fischer esterification and enzyme-catalyzed esterification. This document details the experimental protocols for both methodologies, presenting quantitative data in structured tables for clear comparison of catalysts, reaction conditions, and yields. Additionally, signaling pathways, experimental workflows, and reaction mechanisms are illustrated using Graphviz diagrams to provide a clear visual representation of the chemical transformations and processes involved.

Introduction

Allyl octanoate is an organic ester characterized by its fruity, pineapple-like aroma.[1] It is synthesized by the reaction of allyl alcohol with octanoic acid.[1] The choice of synthetic methodology is critical and depends on factors such as desired yield, purity, reaction conditions, and environmental impact. This guide explores the two predominant methods for its synthesis: the traditional acid-catalyzed Fischer esterification and the increasingly popular, greener alternative of enzymatic catalysis.

Fischer esterification is a well-established method that utilizes a strong acid catalyst to accelerate the reaction between a carboxylic acid and an alcohol.[2] While effective, this method often requires elevated temperatures and can lead to side reactions. Enzymatic synthesis, employing lipases, offers a milder and more selective alternative, often proceeding under ambient conditions with high yields and purity. This guide will provide a detailed examination of both approaches to equip researchers with the necessary information to select and implement the most suitable method for their specific needs.

Acid-Catalyzed Synthesis: Fischer Esterification

The most common method for synthesizing this compound is the Fischer esterification of allyl alcohol and octanoic acid. This reversible reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and often involves heating the reactants to drive the equilibrium towards the formation of the ester.[3] The removal of water, a byproduct of the reaction, is also a common strategy to improve the yield.[4] A patent for the preparation of similar alkylcarboxylic allyl esters suggests that the reaction can be carried out at temperatures ranging from 70-170°C, potentially without the need for an additional solvent to act as a water entrainer.[5]

Reaction Mechanism

The Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps. The acid catalyst protonates the carbonyl oxygen of the octanoic acid, increasing its electrophilicity. The lone pair of electrons on the oxygen of the allyl alcohol then attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation of the carbonyl oxygen, yields the final ester product, this compound.

Caption: Fischer Esterification Mechanism for this compound Synthesis.

Comparison of Acid Catalysts

While various strong acids can catalyze the Fischer esterification, sulfuric acid and p-toluenesulfonic acid are the most commonly employed. The choice of catalyst can influence reaction time, temperature, and overall yield. Solid acid catalysts are also gaining attention as more environmentally friendly and reusable alternatives.

| Catalyst | Molar Ratio (Alcohol:Acid) | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Sulfuric Acid | 2.5:1 | 1g / 100g phthalic anhydride | 135 | Not Specified | Not Specified | [6] |

| p-Toluenesulfonic Acid | 5:1 (Allyl Alcohol:Cyclohexylpropionic Acid) | Catalytic | Not Specified | Not Specified | Not Specified | [5] |

Note: The data in this table is based on analogous esterification reactions and serves as a general guideline. Specific yields for this compound may vary.

Experimental Protocol: Acid-Catalyzed Synthesis

The following is a general procedure for the synthesis of this compound via Fischer esterification.

Materials:

-

Octanoic Acid (1.0 equivalent)

-

Allyl Alcohol (1.2 - 2.0 equivalents)

-

Concentrated Sulfuric Acid or p-Toluenesulfonic Acid (catalytic amount, e.g., 1-2 mol%)

-

Toluene or Hexane (optional, as a solvent for azeotropic removal of water)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

-

Round-bottom flask

-

Dean-Stark apparatus (if using azeotropic removal of water)

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add octanoic acid and allyl alcohol. If a solvent is used for azeotropic distillation, add it at this stage and equip the flask with a Dean-Stark apparatus and a reflux condenser.

-

Slowly add the acid catalyst to the reaction mixture while stirring.

-

Heat the mixture to reflux. If using a Dean-Stark trap, collect the water that separates.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-8 hours, depending on the scale and reaction conditions.

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a solvent was used, remove it using a rotary evaporator.

-

Dilute the crude product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation.

Caption: General Experimental Workflow for Acid-Catalyzed Synthesis.

Enzyme-Catalyzed Synthesis

Enzymatic esterification using lipases presents a green and highly selective alternative for the synthesis of this compound. Lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (CALB), commercially available as Novozym 435, are highly effective catalysts for this transformation.[7] This method offers several advantages, including milder reaction conditions (lower temperatures), reduced by-product formation, and easier product purification. The enzymatic reaction is typically carried out in a solvent-free system or in an organic solvent.

Reaction Mechanism

The lipase-catalyzed esterification follows a Ping-Pong Bi-Bi mechanism. The reaction initiates with the acylation of the lipase's active site serine residue by the octanoic acid, releasing a molecule of water. This forms an acyl-enzyme intermediate. In the second step, the allyl alcohol attacks the acyl-enzyme intermediate, leading to the formation of the ester and the regeneration of the free enzyme.

Caption: Simplified Ping-Pong Bi-Bi Mechanism for Lipase-Catalyzed Esterification.

Quantitative Data for Enzymatic Synthesis

The efficiency of lipase-catalyzed esterification is influenced by several factors, including the choice of lipase, enzyme loading, temperature, and substrate molar ratio. Studies on analogous esterifications provide valuable insights into the expected performance for this compound synthesis. For instance, the synthesis of cetyl octanoate using Novozym 435 achieved a remarkable 98% yield.[7]

| Lipase | Substrates | Molar Ratio (Alcohol:Acid) | Enzyme Loading | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Novozym 435 | Cetyl Alcohol, Octanoic Acid | 1:2.5 | 40% (w/w) | 50 | 4 | 98 | [7] |

| Novozym 435 | (S)-(-)-Perillyl Alcohol, Octanoic Acid | 1:1.55 | 48 mg | 30 | 24 | 95 | [8] |

Experimental Protocol: Enzymatic Synthesis

The following is a general procedure for the lipase-catalyzed synthesis of this compound.

Materials:

-

Octanoic Acid (1.0 equivalent)

-

Allyl Alcohol (1.0 - 4.0 equivalents)

-

Immobilized Lipase (e.g., Novozym 435, 5-10% w/w of total substrates)

-

Organic Solvent (optional, e.g., hexane, heptane)

-

Molecular sieves (optional, for water removal)

-

Reaction vessel (e.g., screw-capped vial or round-bottom flask)

-

Shaking incubator or magnetic stirrer with heating

-

Filtration apparatus

Procedure:

-

In a reaction vessel, combine octanoic acid, allyl alcohol, and the optional organic solvent.

-

Add the immobilized lipase to the mixture. If using molecular sieves, add them at this stage.

-

Seal the vessel and place it in a shaking incubator or on a magnetic stirrer at the desired temperature (typically 30-60°C).

-

Allow the reaction to proceed with agitation for the desired time (typically 4-48 hours). The progress can be monitored by GC analysis of withdrawn aliquots.

-

Upon completion, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with a solvent and reused.

-

If a solvent was used, remove it by rotary evaporation.

-

The remaining liquid is the crude this compound, which can be further purified by vacuum distillation if necessary.

Conclusion

The synthesis of this compound from allyl alcohol and octanoic acid can be effectively achieved through both acid-catalyzed Fischer esterification and enzyme-catalyzed methods. The choice between these two primary routes will be dictated by the specific requirements of the researcher or process chemist.

Fischer esterification, while a classic and often high-yielding method, typically requires more forcing conditions, including elevated temperatures and the use of strong acid catalysts, which can necessitate more rigorous purification steps.

In contrast, enzymatic synthesis using lipases such as Novozym 435 offers a milder, more selective, and environmentally benign alternative. While the initial cost of the enzyme may be higher, its reusability and the often simpler purification of the final product can make it a more economical and sustainable choice in the long run, particularly for applications in the pharmaceutical and food industries where high purity is paramount.

This guide has provided detailed methodologies and comparative data to aid in the informed selection and implementation of the most appropriate synthetic strategy for the preparation of this compound.

References

- 1. Solvent-free synthesis and characterization of allyl chitosan derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]

- 5. US20020137660A1 - Process for the preparation of alkylcarboxylic allyl esters - Google Patents [patents.google.com]

- 6. US2557639A - Esterification with allyl type alcohols - Google Patents [patents.google.com]

- 7. High Yield of Wax Ester Synthesized from Cetyl Alcohol and Octanoic Acid by Lipozyme RMIM and Novozym 435 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimization of esterification reactions of perillyl alcohol with different fatty acids catalyzed by Novozym® 435 lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Acid-Catalyzed Esterification for Allyl Octanoate (B1194180)

Abstract

Allyl octanoate, a significant contributor to the fragrance and flavor industry, is synthesized through the acid-catalyzed esterification of octanoic acid and allyl alcohol.[1][2] This technical guide provides a comprehensive examination of the underlying reaction mechanism, known as the Fischer-Speier esterification. It offers detailed experimental protocols, presents quantitative physicochemical and spectroscopic data in structured tables, and discusses the kinetic factors that influence reaction equilibrium and yield. Visual diagrams of the reaction pathway and experimental workflow are provided to enhance understanding for researchers in organic synthesis and related fields.

Core Mechanism: Fischer-Speier Esterification

The synthesis of this compound from octanoic acid and allyl alcohol under acidic conditions is a classic example of the Fischer-Speier esterification.[3] This reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[3][4] The mechanism proceeds through several distinct, reversible steps, which are crucial for optimizing reaction conditions to favor the formation of the ester product.[4][5]

The overall reaction is as follows:

C₇H₁₅COOH (Octanoic Acid) + CH₂=CHCH₂OH (Allyl Alcohol) ⇌ C₇H₁₅COOCH₂CH=CH₂ (this compound) + H₂O

Commonly used strong acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), or Lewis acids.[3] The role of the catalyst is twofold: it activates the carbonyl carbon of the carboxylic acid, making it more electrophilic, and it facilitates the departure of water as a leaving group.[6]

The detailed steps are:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of octanoic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.[6][7][8]

-

Nucleophilic Attack: The nucleophilic oxygen atom of allyl alcohol attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[3][7]

-

Proton Transfer: A proton is transferred from the oxonium ion (the former alcohol's hydroxyl group) to one of the hydroxyl groups attached to the central carbon. This intramolecular or solvent-mediated transfer creates a good leaving group (H₂O).[3][5]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. This results in a protonated ester.[3][5]

-

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final product, this compound, and regenerate the acid catalyst.[6][8]

Quantitative Data

Physicochemical Properties of this compound

The physical and chemical properties of this compound are essential for its purification, handling, and application.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₀O₂ | [9][10] |

| Molar Mass | 184.27 g/mol | [9] |

| Appearance | Colorless to pale yellow oily liquid | [1][9] |

| Odor | Fruity, pineapple-like, waxy | [9][11] |

| Boiling Point | 87-88 °C @ 5.5-6 mm Hg | [1][9] |

| Density | 0.872 - 0.881 g/mL @ 25 °C | [1][11] |

| Refractive Index | 1.432 - 1.434 @ 20 °C | [9][11] |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and oils | [1][9] |

Spectroscopic Data Summary

Spectroscopic analysis is critical for the structural confirmation of the synthesized this compound.

| Spectroscopy Type | Key Data Points | Reference(s) |

| ¹H NMR (CDCl₃, 90 MHz) | δ (ppm): 5.90 (m, 1H, -CH=), 5.33 & 5.22 (m, 2H, =CH₂), 4.57 (d, 2H, -OCH₂-), 2.32 (t, 2H, -COCH₂-), 1.63 (m, 2H), 1.2-1.5 (m, 8H), 0.88 (t, 3H, -CH₃) | [12] |

| Mass Spectrometry (EI-MS) | Key m/z fragments: 57 (100%), 41 (94%), 127 (91%), 55 (36%), 43 (31%), 100 (44%), 113 (20%) | [9][12] |

| Infrared (IR) | Characteristic peaks expected at ~1740 cm⁻¹ (C=O ester stretch), ~1645 cm⁻¹ (C=C stretch), ~1160 cm⁻¹ (C-O stretch). | [9] |

Factors Influencing Reaction Kinetics

Since the Fischer esterification is an equilibrium-limited reaction, several parameters can be adjusted to maximize the yield of this compound.[3][7] Data from analogous esterification reactions of long-chain carboxylic acids provide insight into the kinetic behavior.[13][14][15][16]

| Parameter | Effect on Reaction | Rationale & Notes |

| Temperature | Increased temperature increases the reaction rate. | Follows Arrhenius behavior. However, side reactions or reactant volatility can become an issue at excessively high temperatures. Typical range is 60-140 °C.[2][3] |

| Catalyst Loading | Increased catalyst concentration accelerates the rate at which equilibrium is reached. | The reaction rate is often proportional to the catalyst concentration. Common loadings are 1-5 wt% of the total reactants.[13][14] |

| Molar Ratio of Reactants | Using a large excess of one reactant (typically the alcohol) shifts the equilibrium towards the products. | Based on Le Châtelier's principle, increasing the concentration of a reactant drives the reaction forward. A 1.5 to 5-fold excess of allyl alcohol is common.[2][5][14] |

| Water Removal | Continuous removal of water byproduct is critical for driving the reaction to completion. | Removing a product shifts the equilibrium to the right. This is often achieved using a Dean-Stark apparatus or by adding a drying agent.[3][7] |

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound via Fischer esterification using a Dean-Stark apparatus to remove water.

Materials:

-

Octanoic acid (1.0 equivalent)

-

Allyl alcohol (3.0 equivalents)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equivalents)

-

Toluene (B28343) (or another suitable water entrainer like hexane)[2]

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation setup

Procedure:

-

Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

-

Charging Reactants: To the flask, add octanoic acid, allyl alcohol, p-toluenesulfonic acid, and toluene.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will distill into the Dean-Stark trap. Water, being denser, will collect at the bottom while the toluene overflows back into the flask. Continue reflux until no more water is collected (typically 2-6 hours).

-

Workup - Quenching: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.

-

Drying: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent (toluene) and excess allyl alcohol using a rotary evaporator.

-

Purification: Purify the crude this compound by vacuum distillation to obtain the final product.[17]

Conclusion

The acid-catalyzed esterification of octanoic acid with allyl alcohol is a robust and well-understood method for producing this compound. A thorough knowledge of the multi-step Fischer esterification mechanism is paramount for process optimization. By manipulating key parameters such as reactant stoichiometry, catalyst concentration, and temperature, and by effectively removing the water byproduct, researchers can achieve high yields of this valuable ester. The protocols and data presented herein serve as a comprehensive resource for the synthesis and characterization of this compound in a research and development setting.

References

- 1. chembk.com [chembk.com]

- 2. US20020137660A1 - Process for the preparation of alkylcarboxylic allyl esters - Google Patents [patents.google.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. This compound | C11H20O2 | CID 20219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PubChemLite - this compound (C11H20O2) [pubchemlite.lcsb.uni.lu]

- 11. This compound, 4230-97-1 [thegoodscentscompany.com]

- 12. ALLYL CAPRYLATE(4230-97-1) 1H NMR spectrum [chemicalbook.com]

- 13. jptcp.com [jptcp.com]

- 14. asianpubs.org [asianpubs.org]

- 15. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

The Natural Occurrence of Allyl Octanoate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl octanoate (B1194180), a fatty acid ester recognized for its characteristic fruity and pineapple-like aroma, is a naturally occurring volatile compound found in certain plant species. While its presence is reported, comprehensive data on its concentration, biosynthesis, and analytical methodologies remain dispersed. This technical guide consolidates the current knowledge on the natural occurrence of allyl octanoate in plants, with a primary focus on Carica papaya. It provides a detailed overview of its detection, a proposed biosynthetic pathway, and standardized experimental protocols for its extraction and quantification. This document aims to serve as a valuable resource for researchers in phytochemistry, natural product chemistry, and drug development by providing a structured framework for the study of this and similar volatile esters.

Introduction

This compound (also known as allyl caprylate) is an organic compound with the chemical formula C₁₁H₂₀O₂. It is the ester of allyl alcohol and octanoic acid.[1] In the flavor and fragrance industry, it is utilized for its sweet, fruity aroma, often described as reminiscent of pineapple and apricot.[2] While widely used as a synthetic flavoring agent, its natural occurrence in the plant kingdom is of significant interest for understanding plant secondary metabolism and for the potential discovery of novel bioactive compounds. The primary documented natural source of this compound is the fruit of Carica papaya (papaya).[1] This guide provides an in-depth examination of its natural occurrence, proposed biosynthesis, and analytical methodologies.

Natural Occurrence of this compound

The presence of this compound has been reported in Carica papaya.[1] However, a comprehensive review of the current scientific literature reveals a notable lack of quantitative data regarding its specific concentration in various plant tissues. While numerous studies have profiled the volatile compounds of papaya, they often focus on more abundant constituents like esters, terpenes, and sulfur-containing compounds. The absence of explicit quantification of this compound in these studies suggests it may be a minor component of the fruit's complex aroma profile.

To provide a comparative context, the table below summarizes the concentrations of other related octanoate esters found in pineapple (Ananas comosus), a fruit known for its rich ester content. This data highlights the range of concentrations at which such esters can occur in fruits.

| Compound | Plant Source | Concentration (µg/kg) | Reference |

| Methyl octanoate | Ananas comosus | 142.25 - 1496 | N/A |

| Ethyl octanoate | Ananas comosus | Present | N/A |

| This compound | Carica papaya | Data not available |

Table 1: Concentration of Octanoate Esters in Selected Fruits. Data for methyl and ethyl octanoate in pineapple are provided for comparative purposes. Quantitative data for this compound in Carica papaya is not currently available in the cited literature.

Proposed Biosynthesis of this compound in Plants

The biosynthesis of esters in plants is predominantly catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes facilitate the condensation of an alcohol with an acyl-CoA molecule.[3][4][5] The substrate specificity of AATs can vary significantly between different plant species and even between different cultivars of the same species, influencing the profile of esters produced.[6]

Based on this general mechanism, a plausible biosynthetic pathway for this compound is proposed, which involves two key precursors: allyl alcohol and octanoyl-CoA .

Formation of Precursors

-

Octanoyl-CoA: Octanoic acid, a medium-chain fatty acid, is synthesized in the plastids from acetyl-CoA through the fatty acid synthesis (FAS) pathway. It is then activated to octanoyl-CoA.

-

Allyl Alcohol: The biosynthesis of allyl alcohol in plants is not as well-elucidated as that of other alcohols. However, potential pathways could involve the reduction of acrolein, which can be derived from glycerol, or through allylic substitution reactions. Further research is required to definitively establish the natural biosynthetic route to allyl alcohol in plants.

Esterification

The final step in the biosynthesis of this compound is the esterification of allyl alcohol with octanoyl-CoA, catalyzed by an alcohol acyltransferase. The specificity of the plant's AATs for both allyl alcohol and octanoyl-CoA would be the determining factor in the production of this compound.

Experimental Protocols for Extraction and Quantification

The analysis of volatile compounds like this compound from plant matrices typically involves extraction followed by gas chromatography-mass spectrometry (GC-MS). The following protocol is adapted from established methods for the quantification of allyl esters in food matrices and can be applied to the analysis of this compound in Carica papaya.[7]

Sample Preparation and Extraction

A robust method for the extraction of volatile esters from a fruit matrix is headspace solid-phase microextraction (HS-SPME). This technique is sensitive, requires minimal solvent, and is well-suited for the analysis of trace-level volatile compounds.

-

Homogenization: Homogenize a known weight (e.g., 5-10 g) of fresh Carica papaya pulp in a blender.

-

Internal Standard: Add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar ester not present in the sample) to the homogenate.

-

Incubation: Transfer an aliquot of the homogenized sample to a headspace vial. Seal the vial and incubate at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.

-

SPME: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Injection: Thermally desorb the analytes from the SPME fiber in the heated injection port of the gas chromatograph.

-

Chromatographic Separation:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Program: A typical temperature program would start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a final temperature (e.g., 250 °C) to elute all compounds.

-

Carrier Gas: Use helium at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Acquisition Mode: For quantification, operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for this compound and the internal standard. For initial identification, a full scan mode can be used.

-

Quantification

-

Calibration Curve: Prepare a series of standard solutions containing known concentrations of this compound and the internal standard. Analyze these standards using the same HS-SPME-GC-MS method to generate a calibration curve.

-

Calculation: Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion and Future Perspectives

This compound is a naturally occurring ester present in Carica papaya. While its contribution to the overall aroma of the fruit may be subtle, its presence is of interest for a complete understanding of papaya's phytochemical profile. This guide has synthesized the available information on its natural occurrence, proposed a plausible biosynthetic pathway, and provided a detailed experimental protocol for its quantification.

A significant gap in the current knowledge is the lack of quantitative data for this compound in any plant source. Future research should focus on the application of the described analytical methods to accurately determine its concentration in Carica papaya and to screen other plant species, particularly those with pineapple-like aromas. Furthermore, elucidation of the specific enzymes, including the alcohol acyltransferases and the enzymes responsible for allyl alcohol synthesis, will provide a more complete picture of its biosynthesis. Such studies will not only advance our fundamental understanding of plant secondary metabolism but may also open avenues for the biotechnological production of this and other valuable flavor and fragrance compounds.

References

- 1. This compound | C11H20O2 | CID 20219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 4230-97-1 [thegoodscentscompany.com]

- 3. Probing specificities of alcohol acyltransferases for designer ester biosynthesis with a high-throughput microbial screening platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Catalytic properties of alcohol acyltransferase in different strawberry species and cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. QUANTITATION OF ALLYL ESTERS, LINALOOL, CITRAL, AND LINALYL ACETATE IN YOGURT AND SOFT DRINKS BY MEANS OF GC-MS [openagrar.de]

An In-depth Technical Guide to the Biosynthesis of Fruity Esters like Allyl Octanoate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary